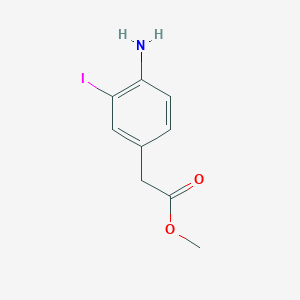Methyl 2-(4-amino-3-iodophenyl)acetate
CAS No.: 374933-81-0
Cat. No.: VC3264654
Molecular Formula: C9H10INO2
Molecular Weight: 291.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 374933-81-0 |
|---|---|
| Molecular Formula | C9H10INO2 |
| Molecular Weight | 291.09 g/mol |
| IUPAC Name | methyl 2-(4-amino-3-iodophenyl)acetate |
| Standard InChI | InChI=1S/C9H10INO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3 |
| Standard InChI Key | MXBSIPDRHYJKQR-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC(=C(C=C1)N)I |
| Canonical SMILES | COC(=O)CC1=CC(=C(C=C1)N)I |
Introduction
Methyl 2-(4-amino-3-iodophenyl)acetate is a chemical compound with the molecular formula C9H10INO2 and a molecular weight of approximately 291.09 g/mol . It features an amino group, an iodine atom, and a methyl ester group, which contribute to its diverse reactivity and biological interactions.
Synthetic Routes and Methods
The synthesis of Methyl 2-(4-amino-3-iodophenyl)acetate typically begins with 4-amino-3-iodobenzoic acid as the starting material. The carboxylic acid group is converted to a methyl ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Industrial Production Methods
In industrial settings, the compound is often produced in batches to maintain quality control. The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Medicinal Chemistry
Derivatives of Methyl 2-(4-amino-3-iodophenyl)acetate have shown significant cytotoxicity against various human tumor cell lines, indicating potential antitumor activity. Additionally, modifications to its structure have resulted in derivatives with strong antibacterial properties against both Gram-positive and Gram-negative bacteria.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.
Biological Studies
Methyl 2-(4-amino-3-iodophenyl)acetate is used as a probe in biological studies to investigate the role of iodine in biological systems. Its interactions with enzymes and receptors provide insights into biochemical pathways and mechanisms.
Types of Reactions and Common Reagents
The compound can undergo several types of reactions:
-
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate and hydrogen peroxide.
-
Reduction: The iodine atom can be reduced to form an iodide using reducing agents such as sodium borohydride and lithium aluminum hydride.
-
Substitution: The iodine atom can undergo nucleophilic substitution reactions with nucleophiles like sodium iodide in aprotic solvents such as dimethyl sulfoxide (DMSO).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume